molecular formula C16H21FN2O B063896 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine CAS No. 180847-28-3

1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine

Cat. No. B063896
M. Wt: 276.35 g/mol
InChI Key: KSMXCGCEJWKWOX-UHFFFAOYSA-N
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Description

“1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine” has been synthesized as a selective high-affinity ligand for sigma-1 receptors . It is a potent σ1 receptor agonist . The sigma receptors are functional, membrane-bound, G-protein−coupled receptors distributed in the central nervous system (CNS) and peripheral organs . They are distinct from opiate and phencyclidine binding sites .


Synthesis Analysis

The corresponding radioligand, 18F-1, was synthesized via nucleophilic [18F]fluoride displacement from the appropriate N-alkylmesylate precursor . [18F]FPS was found to be a high-affinity σ1 receptor ligand with a dissociation constant (Kd) of 0.5 nM .


Molecular Structure Analysis

The molecular formula of “1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine” is C16H21FN2O . The InChI is InChI=1S/C16H21FN2O/c17-8-1-9-19-10-6-15(7-11-19)13-20-16-4-2-14(12-18)3-5-16/h2-5,15H,1,6-11,13H2 . The Canonical SMILES is C1CN(CCC1COC2=CC=C(C=C2)C#N)CCCF .


Chemical Reactions Analysis

The synthesis of “1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine” involves nucleophilic [18F]fluoride displacement from the appropriate N-alkylmesylate precursor .


Physical And Chemical Properties Analysis

The molecular weight of “1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine” is 276.35 g/mol . It has a XLogP3-AA of 3.1 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 6 rotatable bonds .

Scientific Research Applications

  • PET Imaging of Sigma-1 Receptors : The compound has been synthesized as a selective high-affinity ligand for sigma-1 receptors, with promising results for in vivo tomographic evaluation of sigma receptors. It exhibited high brain uptake and specific binding to sigma receptors in various organs, indicating its potential for PET imaging in diagnosing and studying neurological disorders (Waterhouse & Collier, 1997).

  • Synthesis for Radioligand Development : The synthesis process of this compound, aimed at developing a sigma-1 receptor ligand for PET, was detailed, including its selective affinity for sigma-1 over sigma-2 receptors and appropriate lipophilicity for brain uptake (Collier, O'Brien & Waterhouse, 1996).

  • Evaluation in Rats for CNS Applications : A study explored the use of a structurally similar compound for PET assessment of CNS sigma-1 receptors in rats. This research highlighted its characteristics and potential superiority due to faster CNS clearance compared to another related compound (Waterhouse, Chang, Zhao & Carambot, 2006).

  • Probe Development for σ Receptors : Research on halogenated 4-(phenoxymethyl)piperidines, including this compound, showed their potential as probes for σ receptors. The study highlighted the significant binding of these compounds to σ receptors in the brain and other organs (Waterhouse, Mardon, Km, Collier & O'Brien, 1997).

  • Applications in Cancer Research : The pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, related to this compound, were studied, focusing on hydrolysis-mediated clearance and its impact on cancer treatment efficacy (Teffera et al., 2013).

properties

IUPAC Name

4-[[1-(3-fluoropropyl)piperidin-4-yl]methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O/c17-8-1-9-19-10-6-15(7-11-19)13-20-16-4-2-14(12-18)3-5-16/h2-5,15H,1,6-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMXCGCEJWKWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=C(C=C2)C#N)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171021
Record name 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine

CAS RN

180847-28-3
Record name 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180847283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((1-(3-(FLUORO)PROPYL)-4-PIPERIDINYL)METHOXY)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG774J9LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
T Lee Collier, JC O'Brien… - Journal of Labelled …, 1996 - Wiley Online Library
[ 18 F]‐1‐(3‐Fluoropropyl)‐4‐(4‐cyanophenoxymethyl)piperidine has been prepared as a potential sigma‐1 receptor ligand for PET. The unlabeled ligand was found to be selective in …
RN Waterhouse, TL Collier - Nuclear medicine and biology, 1997 - Elsevier
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (1) has been synthesized as a selective high affinity (Ki = 4.3 nM) ligand for sigma-1 receptors (Ki σ-1 σ2 = 0.03 ). The …
Number of citations: 73 www.sciencedirect.com
RN Waterhouse, RC Chang, J Zhao… - Nuclear medicine and …, 2006 - Elsevier
INTRODUCTION: Sigma-1 receptors are expressed throughout the mammalian central nervous system (CNS) and are implicated in several psychiatric disorders, including …
Number of citations: 31 www.sciencedirect.com
KT Cheng - 2010 - europepmc.org
Background [Abstract] [18 F] 1-(2-Fluoroethyl)-4-[4-cyanophenoxy) methyl] piperidine ([18 F] SFE) is a radioligand developed for positron emission tomography (PET) imaging of the …
Number of citations: 6 europepmc.org
RN Waterhouse, K Mardon, KM Giles… - Journal of medicinal …, 1997 - ACS Publications
Several halogenated 4-(4-phenoxymethyl)piperidines were synthesized as potential σ receptor ligands. The affinity and selectivity of these compounds were determined using in vitro …
Number of citations: 69 pubs.acs.org
L Staelens, F Dumont, R Oltenfreiter, G Slegers… - World Journal of Nuclear …, 2002 - osti.gov
Aim: Sigma receptors which are expressed in the brain as well as in endocrine and immune systems have been the focus of research in the past few years due to their implicated role in …
Number of citations: 3 www.osti.gov
P Grosse-Gehling, FR Wuest, T Peppel… - Radiochimica …, 2011 - degruyter.com
The visualization of cyclin-dependent kinases (CDKs), which are overexpressed in multiple tumor types, with radiolabeled CDK inhibitors by means of positron emission tomography in …
Number of citations: 13 www.degruyter.com
RN Waterhouse, J Chapman, B Izard, A Donald… - Nuclear medicine and …, 1997 - Elsevier
The development of sigma (σ) receptor radioligands has become the focus of research over the past few years due to their potential uses in nuclear medicine. It has been shown that a …
Number of citations: 47 www.sciencedirect.com
K Kawamura, K Ishiwata, H Tajima, SI Ishii… - Nuclear medicine and …, 2000 - Elsevier
The potential of the 11 C-labeled selective sigma 1 receptor ligand 1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine ([ 11 C]SA4503) was evaluated in vivo as a positron …
Number of citations: 138 www.sciencedirect.com
KT Cheng - europepmc.org
[18 F] 1-(2-Fluoroethyl)-4-[4-cyanophenoxy) methyl] piperidine ([18 F] SFE) is a radioligand developed for positron emission tomography (PET) imaging of the sigma (σ) receptors (1-3). …
Number of citations: 2 europepmc.org

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